Isopropyl 3-aminocrotonate
Description
Significance of Beta-Enamino Esters in Modern Synthetic Organic Chemistry
Beta-enamino esters are a class of organic compounds that are characterized by an amine group and an ester group attached to a carbon-carbon double bond. This unique structural arrangement makes them highly versatile intermediates in organic synthesis. nih.govresearchgate.net They serve as crucial building blocks for the synthesis of a wide array of nitrogen-containing compounds, including various heterocyclic systems and natural products. acgpubs.orgresearchgate.net The reactivity of beta-enamino esters allows them to participate in a diverse range of chemical transformations, making them indispensable tools for synthetic chemists. researchgate.net
The significance of beta-enamino esters lies in their ability to construct bioactive heterocycles such as pyrazoles, oxazoles, quinolines, and pyridinones. researchgate.net These heterocyclic frameworks are prevalent in many pharmaceuticals and biologically important natural products. nih.govresearchgate.net Consequently, the development of efficient methods for the synthesis of beta-enamino esters has been an active area of research in organic chemistry. nih.govresearchgate.net
Isopropyl 3-aminocrotonate as a Preeminent Building Block in Complex Molecular Architectures
Among the various beta-enamino esters, this compound stands out as a particularly important and widely used building block. chemimpex.comchembk.com Its utility stems from its role as a key intermediate in the synthesis of several pharmaceutical compounds. chembk.com It is a crucial component in the Hantzsch pyridine (B92270) synthesis, a classic multi-component reaction used to produce dihydropyridines. organic-chemistry.orgwikipedia.org This reaction is of immense importance in medicinal chemistry as it forms the basis for the synthesis of a class of drugs known as calcium channel blockers, which are used to treat hypertension and other cardiovascular disorders. wikipedia.orggodavaribiorefineries.com
The versatility of this compound also extends to other significant organic reactions, including the Feist-Benary furan (B31954) synthesis and the Guareschi-Thorpe pyridine synthesis. In the Feist-Benary synthesis, it reacts with α-halo ketones to form substituted furans, another important class of heterocyclic compounds. wikipedia.orgambeed.com The Guareschi-Thorpe reaction, on the other hand, utilizes this compound to construct substituted pyridones, which are valuable precursors for various other molecular targets. nih.govnih.gov
Historical Context and Evolution of Research on Aminocrotonate Compounds
The study of aminocrotonate compounds, including this compound, has a history that is deeply intertwined with the development of organic synthesis. The foundational work on the reactions of these compounds dates back to the late 19th and early 20th centuries. The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, laid the groundwork for the use of beta-enamino esters in the construction of dihydropyridines. wikipedia.org Similarly, the Feist-Benary furan synthesis, with contributions from Franz Feist and Erich Benary in the early 1900s, further expanded the synthetic utility of these compounds. wikipedia.org
Early research focused on understanding the fundamental reactivity of aminocrotonates and exploring their potential in synthesizing various heterocyclic systems. justdial.com Over the decades, as the demand for more complex and biologically active molecules grew, so did the interest in aminocrotonate chemistry. The mid-20th century saw significant advancements in the application of these compounds in the synthesis of pharmaceuticals. justdial.com In recent years, research has continued to evolve, with a focus on developing more efficient, selective, and environmentally friendly synthetic methods involving aminocrotonate derivatives. researchgate.net This ongoing research underscores the enduring importance of compounds like this compound in the ever-advancing field of organic chemistry. justdial.com
| Property | Value |
| Molecular Formula | C7H13NO2 chembk.com |
| Molecular Weight | 143.18 g/mol chemsrc.com |
| Appearance | Colorless to light yellow clear liquid cymitquimica.com |
| Melting Point | 19-23 °C chemsrc.com |
| Boiling Point | 80 °C at 1 mmHg chembk.com |
| Density | ~0.996 g/cm³ google.com |
| Flash Point | 92 °C google.com |
| CAS Number | 14205-46-0 chembk.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (Z)-3-aminobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKAGGHNUHZKCL-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(/C)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301032279 | |
| Record name | Isopropyl 3-aminocrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14205-46-0 | |
| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014205460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropyl 3-aminocrotonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301032279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Butenoic acid, 3-amino-, 1-methylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for Isopropyl 3 Aminocrotonate
Established Synthetic Routes to Isopropyl 3-aminocrotonate
Traditional methods for synthesizing this compound primarily involve the transformation of β-ketoesters. These routes are well-documented and form the basis for more advanced protocols.
A primary and straightforward method for preparing this compound is through the direct ammonolysis of Isopropyl Acetoacetate (B1235776). This reaction, a form of enamine synthesis, involves the treatment of the β-ketoester with an ammonia (B1221849) source.
In a typical laboratory procedure, Isopropyl Acetoacetate is dissolved in an anhydrous solvent such as ethanol. chemicalbook.com An ammonia source, commonly ammonium (B1175870) acetate (B1210297), is added to the solution. The reaction mixture is then heated to reflux, typically around 90°C. chemicalbook.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the solvent is removed through evaporation, and the final product can be purified by distillation under reduced pressure. chemicalbook.com This method is known for its high efficiency, with research indicating the potential to achieve a 100% yield. chemicalbook.com
A continuous flow process has also been developed where a ketonic ester like Isopropyl Acetoacetate is reacted with ammonia. epo.org This process can be performed at temperatures ranging from 20-60°C and has demonstrated high yields of 93% to 100%. epo.org
Table 1: Ammonolysis of Isopropyl Acetoacetate
| Reactant | Ammonia Source | Solvent | Temperature | Reported Yield | Reference |
|---|---|---|---|---|---|
| Isopropyl Acetoacetate | Ammonium Acetate | Anhydrous Ethanol | 90°C (Reflux) | 100% | chemicalbook.com |
| Ketonic Ester (e.g., Isopropyl Acetoacetate) | Ammonia | Isopropanol (preferred) | 20-60°C | 93-100% | epo.org |
An alternative industrial route utilizes Ketene (B1206846) Dimer as the starting material. This synthesis is a two-step process. google.com
Step 1: Synthesis of Isopropyl Acetoacetate The first step involves the condensation of Ketene Dimer with Isopropyl Alcohol. This reaction is typically catalyzed by a base, such as triethylamine (B128534). google.com The Isopropyl Alcohol and triethylamine are heated to reflux, and Ketene Dimer is added portion-wise. After the reaction is complete, the mixture is cooled and undergoes a washing and layering process, often with a sodium carbonate solution, followed by concentration and distillation to yield Isopropyl Acetoacetate. google.com
Step 2: Ammonolysis of the Intermediate The Isopropyl Acetoacetate produced in the first step is then subjected to ammonolysis. google.com In this stage, excess ammonia gas is passed through the Isopropyl Acetoacetate at room temperature. The reaction leads to the formation of a solid product, which precipitates upon cooling. The final this compound product is then isolated by filtration and drying. This method is noted for being simple and cost-effective. google.com
Advanced Synthetic Protocols and Process Optimization
To improve the efficiency, cost-effectiveness, and environmental footprint of this compound synthesis, research has focused on catalytic systems, reaction conditions, and green chemistry principles.
Catalysts play a pivotal role in the synthesis of β-aminocrotonates. In the two-step synthesis from Ketene Dimer, a basic catalyst like triethylamine is used to facilitate the initial condensation with Isopropyl Alcohol. google.com
For the direct conversion of ketonic esters, the introduction of an acid catalyst can significantly enhance reaction efficiency. In continuous flow processes, an aliphatic carboxylic acid, such as acetic acid, can be added to reduce the reaction time. epo.org The catalyst promotes the reaction between the ketonic ester and ammonia, leading to faster conversion rates and maintaining high yields. epo.org
Table 2: Catalytic Systems in this compound Synthesis
| Synthetic Route | Catalyst Type | Specific Catalyst | Purpose | Reference |
|---|---|---|---|---|
| Ketene Dimer + Isopropyl Alcohol | Base | Triethylamine | Condensation to form Isopropyl Acetoacetate | google.com |
| Isopropyl Acetoacetate + Ammonia (Continuous Flow) | Acid | Acetic Acid | Reduce reaction time | epo.org |
The efficiency and yield of the synthesis are highly dependent on the molar ratios of reactants and the physical conditions of the reaction.
In the synthesis starting from Ketene Dimer, specific mass ratios have been optimized. A reported mass ratio of Ketene Dimer to Isopropyl Alcohol to triethylamine is 1: (1.1-1.2) : (0.002-0.0025). google.com For the subsequent ammonolysis step, the mass ratio of the intermediate Isopropyl Acetoacetate to ammonia is optimized to 1: (0.13-0.14). google.com Adherence to these stoichiometric ratios is critical for achieving high product yield and quality. google.com For instance, a specific example using 72g of Isopropyl Acetoacetate and 10g of ammonia yielded 80% of the final product. google.com
In continuous flow systems, the ratio of the base (ammonia), the ester, and the solvent can be varied, with reported ranges from 1:3:0 to 3:1:3. epo.org Optimizing these ratios is key to maximizing the throughput and yield, which can reach up to 100%. epo.org The temperature is also a critical parameter, with an optimal range identified as 20-60°C for this process. epo.org
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. mdpi.com Key areas of focus include the use of environmentally benign solvents, reduction of energy consumption, and designing processes with zero discharge. unibo.itjeeng.net
The continuous flow synthesis of β-aminocrotonates represents a significant step towards a greener process. epo.org This method can be designed as a zero water discharge process, where the base and catalyst are recycled. epo.org Isopropanol is noted as a preferable solvent in this system. epo.org Such processes not only minimize waste but also improve safety and efficiency through better control of reaction parameters. researchgate.net
Further green improvements could involve exploring solvent-free reaction conditions or replacing traditional organic solvents with greener alternatives like water, where feasible. mdpi.com Reducing energy consumption is another core principle. jeeng.net The synthesis method involving the passage of ammonia gas at room temperature is advantageous as it avoids the energy costs associated with heating. google.com Similarly, continuous flow processes operating at moderate temperatures (20-60°C) are more energy-efficient than methods requiring high-temperature reflux. epo.org
Green Chemistry Approaches in this compound Synthesis
Solvent-Free Synthetic Methodologies
Solvent-free synthesis is a green chemistry approach that aims to eliminate the use of volatile organic solvents, thereby reducing pollution, cost, and safety hazards. For the synthesis of β-aminocrotonates, several solvent-free methods have been reported, often employing microwave irradiation or catalysts to facilitate the reaction between a β-ketoester and an amine.
One notable solvent-free approach involves the reaction of β-dicarbonyl compounds with amines at room temperature using a catalytic amount of ferric (III) ammonium nitrate, yielding β-enamino esters and ketones in high yields (69-92%). acgpubs.org Another efficient method utilizes cobalt(II) chloride as a catalyst for the same reaction, also under solvent-free conditions at room temperature, with reported yields ranging from 75-95%. acgpubs.org Scandium(III) triflate (Sc(OTf)3) has also been demonstrated as an effective catalyst for the solvent-free synthesis of enaminones from β-keto esters and amines. acgpubs.org
While a specific solvent-free synthesis for this compound is not extensively detailed in the reviewed literature, the general methodologies for other β-aminocrotonates are highly applicable. For instance, a patented continuous flow process for the synthesis of beta-aminocrotonates, including methyl and ethyl esters, explicitly includes a solvent-free catalytic process. google.com This process reacts a ketonic ester with a base like ammonia at temperatures between 20-60°C, achieving yields greater than 93%. google.com Such a setup could likely be adapted for the production of this compound.
Table 1: Comparison of Catalysts in Solvent-Free Synthesis of β-Enamino Compounds
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Ferric (III) ammonium nitrate | 1,3-dicarbonyl compounds and primary amines | Room temperature | 69-92 | acgpubs.org |
| Cobalt(II) chloride | 1,3-dicarbonyl compounds and amines | Room temperature | 75-95 | acgpubs.org |
| Scandium(III) triflate | β-keto esters and amines | Not specified | High | acgpubs.org |
| Acetic Acid (ultrasound) | β-Keto esters and various amines | Ultrasound, solvent-free | Good | organic-chemistry.org |
Application of Ionic Liquids in Synthetic Pathways
Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents in organic synthesis due to their negligible vapor pressure, high thermal stability, and potential for recyclability. acgpubs.org In the synthesis of β-enamino ketones and esters, ionic liquids have been used as both the solvent and catalyst.
One study reports the synthesis of β-enamino ketones in excellent yields at room temperature by reacting 1,3-dicarbonyl compounds with aromatic or aliphatic amines in an ionic liquid without any added catalyst. researchgate.net A key advantage highlighted is the ability to recycle and reuse the ionic liquid multiple times. researchgate.net
Another approach employs cerium chloride heptahydrate (CeCl3·7H2O) as a catalyst in ionic liquid media for the enamination of β-dicarbonyl compounds, which proceeds under mild conditions with high yields (>70%). acgpubs.org The use of 1,4-diazabicyclo[2.2.2]octane (DABCO)-based ionic liquids as recyclable catalysts for the aza-Michael addition at room temperature without organic solvents has also been demonstrated to be highly efficient. organic-chemistry.org
While direct application of ionic liquids for this compound synthesis is not explicitly documented, these examples with analogous compounds strongly suggest the feasibility and potential benefits of this methodology. The tunability of ionic liquid properties could allow for optimization of reaction conditions for the specific isopropyl ester.
Table 2: Ionic Liquid-Based Syntheses of β-Enamino Compounds
| Catalyst/Ionic Liquid System | Reaction Type | Key Advantages | Yield (%) | Reference |
|---|---|---|---|---|
| Ionic Liquid (as solvent) | Reaction of 1,3-dicarbonyls with amines | No added catalyst, recyclable | Excellent | researchgate.net |
| CeCl3·7H2O in Ionic Liquid | Enamination of β-dicarbonyls | Mild conditions | >70 | acgpubs.org |
| [DABCO-PDO][OAc] | aza-Michael addition | Low catalyst loading, recyclable up to 8 times | Very Good | organic-chemistry.org |
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages for sustainable production, primarily through the ease of catalyst separation and recycling. bath.ac.uk This approach minimizes waste and can lead to more cost-effective and environmentally friendly processes.
For the synthesis of β-aminocrotonates, silica-supported Wells-Dawson heteropolyacid (H6P2W18O62·24H2O) has been identified as an efficient and recyclable heterogeneous catalyst. researchgate.netresearchgate.net This catalyst is effective for the reaction of amines and 1,3-dicarbonyls in toluene (B28343) or under solvent-free conditions, producing β-aminocrotonates in very good yields and purity. researchgate.net
The use of fluoroboric acid adsorbed on silica-gel (HBF4-SiO2) has also been reported as a highly efficient and recyclable catalyst for preparing β-enaminones and β-enamino esters under solvent-free conditions. researchgate.net These solid acid catalysts facilitate the condensation reaction and can be easily recovered by filtration after the reaction is complete.
The development of heterogeneous catalysts is a key area of research for making industrial chemical synthesis more sustainable. rsc.org While specific examples for this compound are not detailed, the successful application of these catalysts to similar molecules indicates a strong potential for their use in its sustainable production.
Table 3: Heterogeneous Catalysts for β-Aminocrotonate Synthesis
| Catalyst | Support | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| H6P2W18O62·24H2O | Silica | Toluene or solvent-free | Recyclable, high yield and purity | researchgate.netresearchgate.net |
| HBF4 | Silica-gel | Solvent-free | Recyclable, highly efficient | researchgate.net |
Comparative Analysis with Analogous Aminocrotonate Syntheses
The synthesis of this compound shares fundamental reaction principles with its lower alkyl analogues, methyl 3-aminocrotonate and ethyl 3-aminocrotonate. The primary synthetic route for all these compounds involves the reaction of the corresponding alkyl acetoacetate with an ammonia source. google.comgoogle.comresearchgate.net
A Chinese patent describes a method for synthesizing this compound by first preparing isopropyl acetoacetate from a ketene dimer and isopropyl alcohol, followed by reaction with ammonia gas to yield the final product with an 80% yield. google.com
For methyl 3-aminocrotonate, a common laboratory synthesis involves reacting methyl acetoacetate with aqueous ammonia at around 55°C. researchgate.net Another method involves passing ammonia gas into a mixture of methyl acetoacetate and methanol (B129727) at low temperatures. google.com A patented process describes reacting methyl acetoacetate with ammonia in the presence of water at 35-70°C. google.com
The synthesis of ethyl 3-aminocrotonate has been studied by reacting ethyl acetoacetate with ammonium acetate in methanol at room temperature, with optimal conditions identified as a 20-hour reaction time and a 1:3 molar ratio of ethyl acetoacetate to ammonium acetate. researchgate.net A study on the synthesis of ethyl 3-aminocrotonate explored various solvents and found that methanol gave the highest yield (92.1%), while a solvent-free approach also provided a respectable yield (78.3%). researchgate.net
A key difference in the synthesis of these esters lies in the physical properties of the starting materials and products, which can influence reaction conditions and purification methods. For example, the choice of solvent and reaction temperature may be adjusted based on the boiling points and solubilities of the specific alkyl acetoacetate and the resulting aminocrotonate. The general trend across these syntheses is the move towards more sustainable practices, such as continuous flow processes and the reduction or elimination of organic solvents. google.com
Table 4: Comparison of Synthetic Methods for Alkyl 3-Aminocrotonates
| Compound | Precursors | Reagents/Catalysts | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | Isopropyl acetoacetate | Ammonia gas | Not specified (likely neat) | 80 | google.com |
| Methyl 3-aminocrotonate | Methyl acetoacetate | 25% Aqueous Ammonia | Not specified | 70 | researchgate.net |
| Methyl 3-aminocrotonate | Methyl acetoacetate | Ammonia | Methanol | Good | google.com |
| Ethyl 3-aminocrotonate | Ethyl acetoacetate | Ammonium acetate | Methanol | 92.1 | researchgate.net |
| Ethyl 3-aminocrotonate | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 78.3 | researchgate.net |
Reaction Mechanisms and Chemical Transformations of Isopropyl 3 Aminocrotonate
Fundamental Reactivity and Functional Group Chemistry
The chemical properties of isopropyl 3-aminocrotonate are dominated by the interplay between its enamine and α,β-unsaturated ester (enone) functionalities. This dual character allows it to react as either a nucleophile or an electrophile depending on the reaction partner.
The term enamine describes an unsaturated amine, which is analogous to an enol. wikipedia.org In this compound, the nitrogen atom of the amino group is directly attached to a carbon-carbon double bond. The lone pair of electrons on the nitrogen atom delocalizes into the π-system of the double bond. This electron donation increases the electron density at the α-carbon (the carbon adjacent to the ester group), making it a potent nucleophilic center. wikipedia.orgmasterorganicchemistry.com
This nucleophilicity is a defining characteristic of enamines, allowing them to react with a wide range of electrophiles. masterorganicchemistry.com The resonance stabilization of the resulting cation intermediate drives this reactivity. This behavior is fundamental to its role in condensation reactions where it attacks electrophilic carbonyl carbons.
Simultaneously, the molecule contains an α,β-unsaturated ester system, which can be described as an enone moiety. The ester's carbonyl group is strongly electron-withdrawing. Through conjugation, it pulls electron density away from the carbon-carbon double bond, particularly from the β-carbon (the carbon bearing the amino group). This polarization renders the β-carbon electron-deficient and thus susceptible to attack by nucleophiles. nih.govrsc.org This type of reaction is known as a conjugate or Michael addition. The inherent electrophilicity of cyclic and acyclic enones has been systematically studied, providing a quantitative basis for understanding their reactivity. nih.govrsc.org
Role in Condensation Reactions
The dual nucleophilic and electrophilic nature of this compound makes it an ideal building block for multicomponent reactions, where complex molecules are assembled in a single step. Its most prominent application is in the synthesis of dihydropyridines via the Hantzsch condensation.
The Hantzsch dihydropyridine synthesis, first reported in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849). wikipedia.org A common and effective modification involves using a β-aminocrotonate, such as this compound, which serves as both the β-dicarbonyl equivalent and the nitrogen source. nih.gov In this context, this compound reacts with an aldehyde and another active methylene compound (like a β-ketoester) to form the 1,4-dihydropyridine (1,4-DHP) core. organic-chemistry.orgthermofisher.com These 1,4-DHP compounds are a significant class of calcium channel blockers used in the treatment of hypertension. wikipedia.org
The general mechanism involves an initial Knoevenagel condensation between the aldehyde and one carbonyl component, followed by a Michael addition of the enamine (this compound) to the resulting α,β-unsaturated system. A final cyclization and dehydration step yields the dihydropyridine ring. chemtube3d.com
The classical Hantzsch synthesis often requires long reaction times and harsh conditions. wikipedia.org Consequently, numerous modified protocols have been developed to improve efficiency, yields, and environmental friendliness. This compound and similar enamines are compatible with these modern techniques.
Key modifications include:
Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times from hours to minutes, often under solvent-free conditions or on solid supports like alumina. wikipedia.orgnih.gov
Catalyst Innovation: A wide array of catalysts have been employed, including Lewis acids (e.g., Yb(OTf)₃), phenylboronic acid, and heterogeneous catalysts like covalently anchored sulfonic acid on silica gel, to improve yields and facilitate milder reaction conditions. organic-chemistry.org
Green Chemistry Approaches: Eco-friendly protocols have been developed using water as a solvent, sometimes in the form of aqueous micelles or under ultrasonic irradiation, which can lead to excellent yields without the need for toxic organic solvents. wikipedia.orgorganic-chemistry.orgnih.gov
Below is a table summarizing various conditions reported for Hantzsch-type syntheses, showcasing the evolution of the methodology.
| Catalyst/Condition | Reactants | Solvent | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) / Ultrasonic Irradiation | Benzaldehyde, Ethyl Acetoacetate (B1235776), Ammonium (B1175870) Acetate (B1210297) | Aqueous Micelles (SDS) | Not Specified | 96 | wikipedia.org |
| Phenylboronic Acid | Aldehyde, β-ketoester, Ammonia Source | Not Specified | Not Specified | High | organic-chemistry.org |
| Microwave (Domestic Oven) | Benzaldehyde, Methyl 3-aminocrotonate, Ethyl Acetoacetate | Alumina (solid support) + DMF | 6 min | >85 | nih.gov |
| "On-Water" (Catalyst-Free) | Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Water | Varies (e.g., 10 min for 4-Cl-PhCHO) | 95 | nih.gov |
| Reflux | o-methoxybenzaldehyde, Methyl 3-aminocrotonate | Isopropanol | 48 h | Not Specified (Unusual Product) | nih.gov |
This table is representative of modifications to the Hantzsch synthesis in general, which are applicable to substrates like this compound.
When using unsymmetrical precursors, the Hantzsch reaction can lead to issues of selectivity.
Regioselectivity refers to the orientation of the final cyclization. This becomes particularly relevant when the substituents on the reactants can lead to different constitutional isomers. For instance, a study involving the Hantzsch condensation of ortho-methoxybenzaldehyde with methyl-3-aminocrotonate resulted in an unexpected cyclization, forming a substituted pyran derivative instead of the expected 1,4-dihydropyridine. nih.gov This highlights how steric and electronic effects from a substituent on the aldehyde can divert the reaction pathway, demonstrating a profound regioselective outcome. nih.gov
Stereoselectivity is crucial when a new chiral center is formed, specifically at the C4 position of the dihydropyridine ring. The classical Hantzsch synthesis produces a racemic mixture of enantiomers if the C4 substituent is not symmetrical. researchgate.net Modern medicinal chemistry demands enantiomerically pure compounds, as different enantiomers can have vastly different biological activities. researchgate.net This has spurred the development of asymmetric catalytic Hantzsch reactions. By using chiral catalysts, such as N,N′-dioxide complexes with Nickel(II) or Neodymium(III), it is possible to synthesize optically enriched Hantzsch dihydropyridines with high yields and excellent enantioselectivities (up to 99% ee). acs.org These methods allow for the controlled synthesis of specific stereoisomers, a critical advancement in the field. acs.org
Hantzsch Condensation Reactions
Multicomponent Reaction (MCR) Aspects
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. This compound, as a β-enamino ester, is a classic component in one of the most well-known MCRs: the Hantzsch dihydropyridine synthesis. organic-chemistry.orgalfa-chemistry.com
Knoevenagel Condensation: The aldehyde reacts with one equivalent of a β-ketoester (e.g., isopropyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate. alfa-chemistry.com
Enamine Formation: A second equivalent of the β-ketoester reacts with ammonia to generate the β-enamino ester, in this case, this compound. alfa-chemistry.com
Michael Addition & Cyclization: The this compound then acts as a nucleophile in a Michael addition reaction with the α,β-unsaturated intermediate. alfa-chemistry.com This is followed by cyclization and dehydration to yield the final 1,4-dihydropyridine ring system. alfa-chemistry.com
The Hantzsch reaction is a cornerstone in medicinal chemistry for producing calcium channel blockers like nifedipine and felodipine, underscoring the industrial importance of β-enamino esters in MCRs. alfa-chemistry.com
Michael Addition Reactions
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org this compound, due to its enamine structure, can function as a soft nucleophile, or a "Michael donor. " masterorganicchemistry.com The nucleophilicity resides primarily at the α-carbon, which is activated by the electron-donating amino group.
As detailed in the Hantzsch synthesis, the key step involves the conjugate addition of the enamino ester to an α,β-unsaturated carbonyl compound. alfa-chemistry.com The mechanism proceeds as follows:
The enamine (this compound) attacks the β-carbon of the Michael acceptor.
This nucleophilic attack pushes the π-electrons through the conjugated system, ultimately forming an enolate intermediate.
This intermediate then participates in subsequent cyclization and dehydration steps to form the final product. alfa-chemistry.com
This reactivity is fundamental to the role of this compound as a building block in organic synthesis, enabling the formation of carbon-carbon bonds under relatively mild conditions. wikipedia.org
Acylation Reactions and Site Selectivity
The acylation of β-enamino esters like this compound is a complex process due to the presence of two nucleophilic sites: the nitrogen atom and the α-carbon atom. This ambident nucleophilicity can lead to two different products: N-acylated enamides or C-acylated enaminones. The selectivity between these two pathways is highly dependent on the reaction conditions, particularly the choice of acid chloride and the organic base used.
N-Acylation (Enamide Formation)
N-acylation occurs when the acyl group is introduced onto the nitrogen atom of the amino group. This reaction leads to the formation of an enamide, a functional group of significant interest in synthetic chemistry. Studies on the analogous methyl 3-aminocrotonate show that N-acylation is favored under specific conditions. For instance, reaction with acetyl chloride or propionyl chloride in the presence of pyridine (B92270) as a base exclusively yields the corresponding (Z)-enamides in excellent yields.
C-Acylation (Enaminone Formation)
C-acylation involves the introduction of the acyl group at the α-carbon, resulting in the formation of an enaminone. This outcome is generally observed when conditions favor the α-carbon as the primary nucleophilic site. For example, using dichloroacetyl chloride as the acylating agent, even in the presence of a base like triethylamine (B128534), can lead exclusively to the C-acylated product in high yield.
Influence of Acid Chlorides and Organic Bases on Site Selectivity
The choice of the acid chloride and the organic base is the most critical factor in controlling the site selectivity of the acylation reaction. A systematic study on methyl 3-aminocrotonate, whose reactivity is analogous to the isopropyl ester, provides detailed insights into this control.
Pyridine as Base: When pyridine is used as the base with simple aliphatic acid chlorides (e.g., acetyl chloride, propionyl chloride), the reaction proceeds with high selectivity to form N-acylated enamides.
Triethylamine as Base: The use of a stronger, non-nucleophilic base like triethylamine can significantly alter the outcome. With certain acid chlorides, such as dichloroacetyl chloride, triethylamine promotes exclusive C-acylation. This highlights the base's crucial role in determining which nucleophilic site of the enaminoester reacts.
The interplay between the steric and electronic properties of the acid chloride and the nature of the base dictates the reaction's regioselectivity.
| Acylating Agent | Base | Predominant Product Type | Product |
| Acetyl Chloride | Pyridine | N-Acylation | Isopropyl 3-acetamidocrotonate |
| Propionyl Chloride | Pyridine | N-Acylation | Isopropyl 3-propionamidocrotonate |
| Dichloroacetyl Chloride | Triethylamine | C-Acylation | Isopropyl 2-(dichloroacetyl)-3-aminocrotonate |
| Benzoyl Chloride | Pyridine | N-Acylation | Isopropyl 3-benzamidocrotonate |
Table based on analogous reactivity of methyl 3-aminocrotonate.
Oxidation and Reduction Pathways
The functional groups within this compound—the carbon-carbon double bond of the enamine and the ester group—are susceptible to oxidation and reduction under various conditions.
Reduction:
The reduction of this compound can target either the C=C double bond or the ester carbonyl group, depending on the reducing agent employed.
Reduction of the C=C Double Bond: Catalytic hydrogenation is an effective method for reducing the carbon-carbon double bond of enamines and enamino esters. organic-chemistry.org Using catalysts such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas or ammonium formate) leads to the saturation of the double bond, yielding the corresponding β-amino ester, isopropyl 3-aminobutanoate. organic-chemistry.orglibretexts.org This method is generally selective for the double bond, leaving the ester group intact. libretexts.org
Reduction of the Ester Group: The ester functionality is more resistant to reduction than aldehydes or ketones. masterorganicchemistry.com Standard reducing agents like sodium borohydride (NaBH₄) are typically not strong enough to reduce esters to alcohols under normal conditions. masterorganicchemistry.comlibretexts.org To achieve this transformation, a more powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required. libretexts.orgyoutube.com Treatment of this compound with LiAlH₄ would reduce the ester group to a primary alcohol, yielding 4-amino-2-penten-1-ol, while likely also reducing the C=C bond. Selective reduction of the ester in the presence of the enamine double bond is challenging and would require specific protecting group strategies or specialized reagents.
Oxidation:
Information on the specific oxidation pathways of this compound is less common in readily available literature. However, the enamine functionality is generally susceptible to oxidation. Strong oxidizing agents could potentially cleave the double bond or lead to complex rearrangements and polymerization. The synthesis of pyridine derivatives from 1,4-dihydropyridines (produced via the Hantzsch synthesis) involves an oxidation step to aromatize the ring, which demonstrates a key transformation of a related structure. organic-chemistry.org
Nucleophilic Substitution Reactions at the Amino Group
The amino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This allows it to react with a range of electrophilic reagents, resulting in substitution at the nitrogen. While the molecule can act as a C-nucleophile at the α-carbon due to the enamine resonance, direct reaction at the nitrogen is also a significant pathway, leading to the formation of N-substituted derivatives.
These reactions typically involve the attack of the amino group on an electrophile, followed by the loss of a proton from the nitrogen to yield the final substituted product. The reactivity can be influenced by the nature of the electrophile and the reaction conditions. Common electrophiles include alkyl halides, acyl chlorides, and sulfonyl chlorides. For instance, acylation with an acyl chloride would proceed via the nucleophilic attack of the nitrogen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and subsequent deprotonation to form a stable N-acyl enaminone.
Table 1: Examples of Nucleophilic Substitution at the Amino Group This table is illustrative of the general reactivity of 3-aminocrotonates.
| Electrophile | Reagent Class | Product Type |
| Acetyl Chloride | Acyl Halide | N-acetyl this compound |
| Benzyl Bromide | Alkyl Halide | N-benzyl this compound |
| Tosyl Chloride | Sulfonyl Halide | N-tosyl this compound |
The resulting N-substituted products are often valuable intermediates for the synthesis of more complex heterocyclic systems and other functionalized molecules.
1,4-Addition Reactions with Conjugated Enones
This compound is an excellent Michael donor for 1,4-addition reactions (also known as conjugate additions) with α,β-unsaturated carbonyl compounds, particularly conjugated enones. wikipedia.org In this reaction, the enamine acts as a soft nucleophile, preferentially attacking the electrophilic β-carbon of the Michael acceptor (the enone). masterorganicchemistry.comyoutube.com This reactivity is a cornerstone of the widely used Hantzsch dihydropyridine synthesis.
The mechanism involves the addition of the enamine to the conjugated enone, which forms a new carbon-carbon bond at the β-position of the enone. masterorganicchemistry.com This initial addition step generates a new enolate intermediate, which then undergoes protonation to give the 1,5-dicarbonyl compound as the Michael adduct. masterorganicchemistry.com This adduct often serves as a precursor that can undergo subsequent intramolecular cyclization and dehydration, especially in the synthesis of 1,4-dihydropyridines (DHPs). google.com For example, the reaction of this compound with a benzylidene acetoacetate (an enone derivative) is a key step in forming the dihydropyridine ring. google.com
The versatility of this reaction allows for the synthesis of a wide array of substituted 1,4-dihydropyridines, which are a significant class of compounds with applications in medicinal chemistry. The use of the isopropyl ester can influence properties like lipophilicity in the final DHP products.
Table 2: Hantzsch-type Reaction with a Conjugated Enone
| Reactant 1 | Reactant 2 (Enone) | Key Intermediate | Final Product Class |
| This compound | Ethyl 2-(2-nitrobenzylidene)acetoacetate | Michael Adduct | 1,4-Dihydropyridine |
| This compound | Chalcone (1,3-Diphenyl-2-propen-1-one) | 1,5-Dicarbonyl Adduct | Substituted 1,5-Diketone |
These 1,4-addition reactions highlight the utility of this compound as a building block for constructing complex molecular architectures through the reliable formation of new carbon-carbon bonds. wikipedia.org
Applications of Isopropyl 3 Aminocrotonate in Heterocyclic Compound Synthesis
General Utility in Heterocyclic Chemistry
Isopropyl 3-aminocrotonate is recognized as an important intermediate in the synthesis of various compounds, including peripheral vasodilators. google.com The compound possesses multiple reactive sites that make it a versatile precursor for constructing heterocyclic rings. As an enamine, it features a nucleophilic β-carbon and a nucleophilic nitrogen atom, along with an ester functional group. This combination of functionalities allows it to participate in a variety of cyclization and condensation reactions.
The presence of both a nucleophile (the amino group) and an electrophilic site (the carbonyl carbon of the ester) within the same molecule, along with the reactive C=C double bond, enables its participation in reactions like the Hantzsch pyridine (B92270) synthesis and related cyclocondensations. researchgate.net For instance, it can react with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds to form substituted pyridines and other heterocyclic systems. The reactivity of this compound makes it a staple in multicomponent reactions, where several molecules combine in a single step to create complex heterocyclic products.
Synthesis of Specific Heterocyclic Ring Systems
The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of several key heterocyclic scaffolds.
While not a direct application of this compound, the closely related Knorr pyrrole synthesis provides a template for how aminocrotonates can be used. wikipedia.org The Knorr synthesis involves the reaction between an α-amino-ketone and a β-ketoester. wikipedia.org this compound, being an α-amino-unsaturated ester, can be envisioned as a precursor or a reactant in modified Knorr-type syntheses. Pyrrole derivatives are significant due to their presence in a vast number of natural and synthetic compounds with a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor properties. eurekaselect.com The synthesis of pyrroles often involves the condensation of amines with 1,4-dicarbonyl compounds (Paal-Knorr synthesis) or the reaction of α-amino ketones with β-dicarbonyl compounds (Knorr synthesis). eurekaselect.comorganic-chemistry.org
Table 1: Example of a Knorr-type Pyrrole Synthesis
| Reactant A | Reactant B | Catalyst/Conditions | Product Type |
| α-amino-ketone | β-ketoester | Zinc, Acetic Acid | Substituted Pyrrole |
The synthesis of oxazoles can be achieved through various methods, one of the most prominent being the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones. nih.gov this compound can be acylated on the nitrogen atom and then potentially converted into a suitable α-amino ketone precursor for this type of reaction. Another relevant method is the Fischer oxazole synthesis from cyanohydrins and aldehydes. nih.gov The versatility of oxazole synthesis allows for the incorporation of various substituents, making them valuable in medicinal chemistry. organic-chemistry.org
Table 2: General Robinson-Gabriel Oxazole Synthesis
| Starting Material | Reagent | Conditions | Product Type |
| N-acyl-α-amino ketone | Dehydrating Agent (e.g., H₂SO₄) | Heat | 2,5-Disubstituted Oxazole |
This compound is a key precursor for the synthesis of pyridinone derivatives. For example, the condensation of ethyl 3-aminocrotonate, a close analog, with activated malonate derivatives can yield 4-hydroxy-2-pyridinones in a single step. nih.gov This type of reaction highlights the utility of 3-aminocrotonate esters in constructing the pyridinone ring system, which is a significant scaffold in medicinal chemistry, found in various antiviral and enzyme-inhibiting drugs. nih.gov
Table 3: Synthesis of Pyridinones from Aminocrotonates
| Reactant A | Reactant B | Conditions | Product |
| This compound | Diethyl Malonate | Condensation, Cyclization | Isopropyl 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylate |
The synthesis of complex heterocyclic systems such as benzoquinolizines can be accomplished through multi-step sequences. While direct synthesis from this compound is not commonly reported, its functionalities can be used to build key intermediates. For instance, the synthesis of certain benzo[c]quinolizin-3-ones has been achieved through a tandem Mannich-Michael cyclization. nih.gov An appropriately functionalized derivative of this compound could potentially serve as the Michael donor in such a reaction sequence, leading to the formation of the quinolizine core structure.
Benzodiazepines are a critical class of psychoactive drugs. mdpi.com A common method for synthesizing the 1,5-benzodiazepine core involves the condensation reaction between an o-phenylenediamine and a β-dicarbonyl compound or a ketone. nih.govnih.gov this compound, being a vinylogous amide and ester, can be hydrolyzed to isopropyl acetoacetate (B1235776), a β-ketoester. This intermediate can then react with o-phenylenediamines to form the seven-membered benzodiazepine ring. This two-step process demonstrates an indirect but valuable application of this compound in the synthesis of this important heterocyclic system. nih.gov
Table 4: Synthesis of a Benzodiazepine Derivative
| Reactant A | Reactant B | Catalyst/Solvent | Product Type |
| o-Phenylenediamine | Isopropyl Acetoacetate | H-MCM-22 / Acetonitrile (B52724) | 2,4-disubstituted-3H-1,5-Benzodiazepine |
Pyrimidines
The pyrimidine nucleus is a fundamental structural motif in numerous biologically active compounds, including nucleic acids. This compound is a valuable C-C-C-N fragment for pyrimidine synthesis. The most common approach involves its condensation with N-C-N synthons such as amidines, urea, thiourea, or their derivatives. bu.edu.eg In these reactions, the enamine nitrogen and the ester carbonyl carbon of this compound react with the two nitrogen atoms of the N-C-N fragment to form the 1,3-diazine ring.
Another significant method is the Bigenelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). While the classic Bigenelli reaction starts with a β-ketoester, this compound can be seen as a pre-functionalized substrate that can engage in similar multi-component reactions to yield dihydropyrimidinones (DHPMs) and their derivatives, which are known for their potential as calcium channel blockers. researchgate.net
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
| This compound | Amidines | Substituted Pyrimidines | Cyclocondensation |
| This compound | Urea/Thiourea & Aldehyde | Dihydropyrimidinones | Bigenelli-type Reaction |
| This compound | Aroylisothiocyanate | Thioxopyrimidines | Addition-Cyclodehydration |
Pyrazoles
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, which are prevalent in pharmaceuticals. The synthesis of pyrazoles from this compound typically follows the Knorr pyrazole synthesis pathway. This involves the condensation of a β-ketoester equivalent with a hydrazine derivative. nih.gov this compound acts as the 1,3-dielectrophilic component.
The reaction is initiated by the nucleophilic attack of the hydrazine on the ester carbonyl of the crotonate, followed by an intramolecular cyclization via the attack of the second hydrazine nitrogen onto the enamine β-carbon. Subsequent dehydration leads to the aromatic pyrazole ring. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles with high regioselectivity. chim.it
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
| This compound | Hydrazine Hydrate | 3-Methyl-1H-pyrazol-5-ol | Knorr Cyclocondensation |
| This compound | Phenylhydrazine | 3-Methyl-1-phenyl-1H-pyrazol-5-ol | Knorr Cyclocondensation |
| This compound | Substituted Hydrazines | N-Substituted Pyrazolones | Knorr Cyclocondensation |
Isoxazoles
Isoxazoles, five-membered heterocycles containing one nitrogen and one oxygen atom adjacent to each other, are important scaffolds in medicinal chemistry. organic-chemistry.org The synthesis of isoxazoles from this compound generally involves its reaction with hydroxylamine. In this process, the crotonate again serves as a 1,3-dicarbonyl surrogate.
The reaction proceeds through the initial formation of an oxime intermediate by the reaction of hydroxylamine with the ester carbonyl group. This is followed by a cyclization step where the oxime's oxygen or nitrogen attacks the enamine's β-carbon, and subsequent dehydration yields the isoxazole ring. Depending on the reaction conditions, this method can provide regioselective access to 3-methyl-isoxazol-5-one derivatives. thieme-connect.de An alternative route is the [3+2] cycloaddition of nitrile oxides with the enamine double bond, which offers a different regiochemical outcome. nih.gov
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
| This compound | Hydroxylamine | 3-Methylisoxazol-5(4H)-one | Cyclocondensation |
| This compound | Nitrile Oxides | Substituted Dihydroisoxazoles | 1,3-Dipolar Cycloaddition |
Quinolines
The quinoline scaffold is a fused aromatic N-heterocycle that is a core component of many synthetic drugs, notably antimalarials like quinine and chloroquine. mdpi.com this compound can be employed in quinoline synthesis through reactions like the Combes or Friedländer synthesis.
In the Friedländer annulation, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group, such as this compound. The reaction involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring system. This approach allows for the synthesis of highly substituted quinolines. organic-chemistry.org Various modifications, including the use of different catalysts and reaction conditions, have been developed to improve the efficiency and scope of this transformation. mdpi.com
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
| This compound | 2-Aminoaryl Ketones/Aldehydes | Substituted Quinolines | Friedländer Annulation |
| This compound | Anilines (under acidic conditions) | Substituted Quinolines | Combes-type Synthesis |
Spiropiperidine Derivatives
Spiropiperidines are a class of compounds where a piperidine ring is joined to another ring system through a single common atom (a spiro center). These structures are of significant interest in drug discovery due to their conformational rigidity and three-dimensional character. bepls.com
The synthesis of spiropiperidine derivatives using this compound often involves multi-component reactions (MCRs). whiterose.ac.uk For instance, a one-pot reaction between a cyclic ketone, this compound, and an aldehyde can lead to the formation of complex spiropiperidine scaffolds. In such reactions, this compound participates in a cascade of events, typically involving Michael addition and intramolecular cyclization/aminal formation, to construct the piperidine ring onto the existing cyclic ketone framework. whiterose.ac.uk
| Reactants | Product Class | Key Reaction Type |
| This compound, Cyclic Ketones, Aldehydes | Spiro[piperidine-cycloalkanes] | Multi-component Reaction (MCR) |
| This compound, Isoxazolones, Aldehydes | 3-Spiropiperidines | Four-component Reaction |
Microwave-Assisted Heterocyclic Syntheses
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. sphinxsai.comrsc.org This technology utilizes microwave irradiation to heat polar molecules and ions directly and efficiently through a mechanism known as dielectric heating. chim.it
The application of microwave irradiation has been particularly beneficial in the synthesis of heterocyclic compounds using this compound. Many of the previously mentioned cyclocondensation and multi-component reactions are significantly enhanced under microwave conditions.
Key Advantages in this compound Chemistry:
Rate Acceleration: Reactions that require several hours or even days under conventional reflux can often be completed in a matter of minutes. For example, the synthesis of pyrazoles from β-enaminonitriles (structurally related to this compound) with hydrazines is drastically accelerated.
Improved Yields: By reducing reaction times, microwave heating can minimize the formation of side products and thermal decomposition of reactants, leading to higher yields of the desired heterocyclic product. ijpsjournal.com
Solvent-Free Conditions: In many cases, microwave-assisted reactions can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. nih.gov
Examples of Enhanced Syntheses:
Pyrimidinones: The Biginelli reaction to form dihydropyrimidinones, which can take several hours conventionally, can be achieved in minutes with excellent yields under microwave irradiation, sometimes without the need for a catalyst or solvent. ijpsjournal.com
Pyrazoles: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines to form pyrazoles is a classic example of a reaction that benefits greatly from microwave assistance, with reaction times dropping from hours to minutes. ijpsjournal.com
Spiro Heterocycles: Microwave-assisted multi-component reactions for the synthesis of complex spiro heterocycles have been developed, offering rapid and efficient access to these valuable scaffolds under environmentally benign conditions. nih.gov
| Heterocycle | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage |
| Dihydropyrimidinones | 2-12 hours | 5-20 minutes | Significant time reduction, higher yields ijpsjournal.com |
| Pyrazoles | 4-24 hours | 2-15 minutes | Drastic rate acceleration, improved purity ijpsjournal.com |
| Quinolines | 6-24 hours | 10-30 minutes | Faster reaction, often better yields chim.it |
| Spirooxindoles | 12-48 hours | 15-45 minutes | Enables complex MCRs efficiently nih.gov |
Role of Isopropyl 3 Aminocrotonate in Dihydropyridine Chemistry and Pharmacological Scaffolds
Synthesis of 1,4-Dihydropyridines (DHPs)
The classical Hantzsch synthesis, first reported in 1882, is a one-pot condensation reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). This reaction remains a cornerstone for the preparation of the 1,4-dihydropyridine core. nih.gov Isopropyl 3-aminocrotonate, an enamine derived from isopropyl acetoacetate (B1235776) and ammonia, is a crucial component in modern variations of this synthesis, particularly for creating both symmetrical and unsymmetrical DHP structures.
Design and Synthesis of Symmetrical DHP Derivatives
Symmetrical 1,4-dihydropyridines are characterized by identical ester groups at the C-3 and C-5 positions of the dihydropyridine ring. The design of these molecules often involves the traditional Hantzsch condensation. In the context of this compound, a symmetrical diisopropyl dicarboxylate DHP derivative is typically synthesized by reacting an aldehyde with two equivalents of isopropyl acetoacetate and a source of ammonia, such as ammonium (B1175870) acetate (B1210297). eurjchem.combeilstein-journals.org In this reaction, this compound is formed in situ and subsequently reacts to form the final DHP product.
Alternatively, the reaction can be conceptualized as the condensation of an aldehyde, one equivalent of isopropyl acetoacetate, and one equivalent of this compound. The resulting symmetrical products, such as di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, highlight the utility of various alkyl esters in creating these symmetrical scaffolds. nih.govchemimpex.com
Table 1: Examples of Symmetrically Substituted 1,4-Dihydropyridine Derivatives
| Derivative Name | Key Reactants | Significance |
|---|---|---|
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Benzaldehyde, Ethyl acetoacetate, Ammonium acetate | Classic Hantzsch ester, serves as a structural model. nih.gov |
| Di-tert-butyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Formaldehyde, tert-Butyl acetoacetate, Ammonia | Demonstrates the use of bulky alkyl esters in symmetrical DHP synthesis. chemimpex.com |
Preparation of Unsymmetrical DHP Derivatives
The synthesis of unsymmetrical 1,4-dihydropyridines, which possess different ester groups or other substituents at the C-3 and C-5 positions, requires a modification of the classical Hantzsch synthesis. mdpi.com A common and effective strategy involves a two-component reaction sequence. First, an aldehyde is condensed with a β-ketoester (e.g., ethyl 4-chloroacetoacetate) to form a Knoevenagel condensation product. This intermediate is then reacted with an enamine, such as this compound, to yield the unsymmetrical DHP. mdpi.comfarmaciajournal.com This stepwise approach prevents the formation of a mixture of symmetrical and unsymmetrical products that can occur in a one-pot reaction with two different β-ketoesters. farmaciajournal.com
For instance, novel unsymmetrical 1,4-dihydropyridine derivatives have been synthesized by reacting 2-benzylidene-3-oxobutanamide derivatives with methyl-3-aminocrotonate in refluxing isopropyl alcohol. farmaciajournal.com This highlights the utility of aminocrotonates in constructing complex, unsymmetrical DHP scaffolds with potential biological activities.
Table 2: Synthetic Approaches for Unsymmetrical 1,4-Dihydropyridines
| Method | Description | Example Reactants |
|---|---|---|
| Two-Component Hantzsch Synthesis | Condensation of an aldehyde with a β-keto ester, followed by reaction with an aminocrotonate. mdpi.com | 2-Chlorobenzaldehyde, Ethyl 4-chloroacetoacetate, this compound. mdpi.com |
| Modified One-Pot Reaction | Reaction of a pre-formed benzylidene derivative with an aminocrotonate. farmaciajournal.com | 2-Benzylidene-3-oxobutanamide, Methyl-3-aminocrotonate. farmaciajournal.com |
One-Pot Synthetic Methods for DHPs
The Hantzsch reaction is inherently a one-pot, multi-component reaction (MCR), which is highly valued in organic synthesis for its efficiency and atom economy. researchgate.netjsynthchem.com Numerous modifications have been developed to improve the yields and reaction conditions of the one-pot synthesis of DHPs. These include the use of various catalysts, alternative solvents, and microwave irradiation to accelerate the reaction. nih.govmdpi.com
In a typical one-pot synthesis involving this compound for an unsymmetrical DHP, an aldehyde, a β-ketoester (like ethyl 4-chloroacetoacetate), and this compound are reacted together in a suitable solvent such as isopropanol, often with refluxing. mdpi.com The use of green solvents like water has also been explored to develop more environmentally friendly procedures for Hantzsch reactions. mobt3ath.com These one-pot methods provide a straightforward and efficient route to a diverse range of 1,4-dihydropyridine derivatives.
Functionalized DHP Synthesis via this compound
The versatility of this compound extends to the synthesis of functionalized dihydropyridines, where specific chemical moieties are introduced to modulate the pharmacological properties of the DHP scaffold. This is particularly relevant for creating derivatives with enhanced or novel biological activities.
Introduction of Pyridyl Moieties
The incorporation of a pyridyl ring into the dihydropyridine structure can significantly influence its biological activity. The synthesis of such derivatives is typically achieved by using a pyridine (B92270) carboxaldehyde as the aldehyde component in a Hantzsch-type reaction. For example, the one-pot synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile involves the reaction of 4-pyridine carboxaldehyde, 2-acetylthiophene, ethyl cyanoacetate, and ammonium acetate. nih.gov While this specific example does not use this compound, the principle of using a heteroaromatic aldehyde is directly applicable. A reaction employing a pyridine carboxaldehyde, a β-ketoester, and this compound would be a viable route to pyridyl-substituted DHPs.
Incorporation of Thienyl Ring Systems
Thiophene-containing dihydropyridines have garnered interest for their potential therapeutic applications. The synthesis of these compounds generally involves the use of a thiophene carboxaldehyde in a modified Hantzsch reaction. For instance, a series of racemic isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates were prepared through the condensation of a thienylcarboxaldehyde with this compound and nitroacetone. researchgate.net
Another approach involves a one-pot multicomponent reaction of 5-bromothiophene-2-carboxyaldehyde, ammonium acetate, and various 1,3-diones to produce 1,4-DHPs with a thiophene moiety. nih.gov These methods demonstrate the feasibility of incorporating a thienyl ring system at the C-4 position of the dihydropyridine core, with this compound serving as a key reactant for introducing the isopropyl ester functionality.
Table 3: Synthesis of Functionalized Dihydropyridines
| Functional Moiety | Synthetic Strategy | Example Aldehyde |
|---|---|---|
| Pyridyl | Hantzsch reaction with a pyridine carboxaldehyde. nih.gov | 4-Pyridine carboxaldehyde |
| Thienyl | Modified Hantzsch reaction with a thiophene carboxaldehyde. researchgate.netnih.gov | Thienylcarboxaldehyde or 5-Bromothiophene-2-carboxyaldehyde |
Xanthone-Based Dihydropyridines
The synthesis of dihydropyridine rings fused with other complex heterocyclic structures, such as xanthones, represents an area of interest in medicinal chemistry for the development of novel therapeutic agents. The established method for creating the dihydropyridine core is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like this compound. wikipedia.orgorganic-chemistry.org
Theoretically, a xanthone-based dihydropyridine could be synthesized by employing a xanthone derivative bearing an aldehyde group as the aldehyde component in the Hantzsch reaction. This would react with two equivalents of a β-dicarbonyl compound, one of which would be this compound (acting as the enamine source). However, specific examples detailing the use of this compound for the synthesis of xanthone-based dihydropyridines are not prevalent in the surveyed scientific literature. The primary application of this compound remains in the synthesis of established pharmaceutical compounds.
DHP Derivatives as Calcium Channel Modulators
Dihydropyridine derivatives are a significant class of organic compounds, many of which act as potent modulators of L-type voltage-gated calcium channels. alfa-chemistry.com These channels are crucial for regulating the influx of calcium ions into cells, a process fundamental to muscle contraction. researchgate.netnih.gov By blocking these channels, DHP derivatives inhibit the movement of Ca2+ into vascular smooth muscle and cardiac muscle cells, leading to muscle relaxation. researchgate.net This mechanism of action is the basis for their widespread use as antihypertensive agents to manage high blood pressure. researchgate.net
The 1,4-dihydropyridine scaffold is common to many well-known calcium channel blockers, including drugs like nifedipine, nimodipine, and amlodipine. wikipedia.orgmdpi.com These compounds exhibit a marked selectivity for the smooth muscle cells of the vasculature compared to the myocardium. alfa-chemistry.com
Development of Calcium Channel Agonists and Antagonists
The dihydropyridine chemical framework is versatile, giving rise to compounds that can either block (antagonists) or enhance (agonists) the influx of calcium through L-type channels. wikipedia.org The development of these modulators began in the mid-1960s, leading to the identification of drugs that could induce vasorelaxation by blocking calcium entry. nih.govnih.gov
Dihydropyridine Antagonists: These are the more common and clinically significant compounds. Drugs like nimodipine act as potent calcium channel blockers, reducing the flow of calcium during cell membrane depolarization. wikipedia.org This blockade of calcium influx leads to the relaxation of arterial smooth muscle, which in turn lowers blood pressure. nih.gov
Dihydropyridine Agonists: In contrast, compounds such as BAY K8644 act as calcium channel agonists, enhancing calcium entry through the L-type channels. wikipedia.org These molecules are valuable research tools for studying the function of calcium channels and the physiological effects of increased calcium influx. wikipedia.org
The subtle structural differences within the dihydropyridine molecule dictate whether it functions as an agonist or an antagonist, a key focus of structure-function relationship studies.
Structure-Function Relationship Studies in Calcium Channel Modulation
The biological activity of dihydropyridine derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have identified key structural features essential for their function as calcium channel modulators. researchgate.netrsc.org
Key SAR findings for 1,4-dihydropyridine activity include:
The 1,4-Dihydropyridine Ring: This core structure is essential for activity.
Substituents at C2 and C6: Small alkyl groups, such as methyl groups, are often present at these positions.
Ester Groups at C3 and C5: The presence and nature of the ester groups are critical. Asymmetrical esters can lead to chirality at the C4 position, with different enantiomers exhibiting significantly different activity profiles. rsc.org
The C4 Phenyl Ring: A phenyl ring (or another suitable aromatic ring) at this position is crucial for antagonist activity.
Substitution on the C4 Phenyl Ring: The position and electronic nature of substituents on the phenyl ring significantly influence potency. Electron-withdrawing groups are often preferred. rsc.org
Quantitative structure-activity relationship (QSAR) studies further refine this understanding by correlating physicochemical properties (like lipophilicity and electronic parameters) with biological activity, aiding in the rational design of new and more effective DHP-based drugs. researchgate.net
Application in Pharmaceutical Intermediate Synthesis
This compound is a valuable pharmaceutical intermediate, primarily because it provides the C3, C4, and amino-N components required for the Hantzsch synthesis of the 1,4-dihydropyridine ring. semanticscholar.org This reaction is a cornerstone in the industrial production of several widely prescribed DHP calcium channel blockers.
Synthesis of Nimodipine
This compound is a direct and key intermediate in the synthesis of Nimodipine. semanticscholar.orgresearchgate.net Nimodipine is an isopropyl, 2-methoxyethyl ester of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate. rsc.org
The synthesis involves a Hantzsch-type cyclization reaction. In this process, this compound is reacted with 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester. researchgate.net This condensation reaction directly forms the dihydropyridine ring of the nimodipine molecule. researchgate.netrsc.org The use of this compound specifically provides the required isopropyl ester group at the C3 position of the final drug molecule. One patented method highlights that improving the purity of the starting this compound intermediate leads to higher yields and better quality of the final Nimodipine product. researchgate.net
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester | Nimodipine |
Synthesis of Amlodipine
Amlodipine, another prominent DHP calcium channel blocker, is also synthesized using the Hantzsch reaction. thermofisher.com The synthesis of amlodipine typically involves the reaction of an appropriate aminocrotonate with two other components. While many documented syntheses of amlodipine utilize methyl 3-aminocrotonate or ethyl 3-aminocrotonate, the underlying chemistry is analogous to reactions involving this compound. thermofisher.com
The general synthesis involves three key components:
An aldehyde, specifically 2-chlorobenzaldehyde.
A β-ketoester containing the aminoethoxy side chain, such as ethyl 4-(2-phthalimidoethoxy)acetoacetate.
An aminocrotonate ester, such as methyl 3-aminocrotonate. thermofisher.com
These components are condensed in a suitable solvent like isopropanol or methanol (B129727) to form the protected dihydropyridine precursor to amlodipine. A final deprotection step then yields the amlodipine free base. The aminocrotonate component is crucial as it provides one of the ester groups and part of the core heterocyclic ring structure.
| Component 1 (Aldehyde) | Component 2 (β-ketoester) | Component 3 (Aminocrotonate) | Product |
|---|---|---|---|
| 2-chlorobenzaldehyde | Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate | Methyl 3-aminocrotonate | Amlodipine (after deprotection) |
Synthesis of Nicardipine
Contrary to some initial assumptions, the synthesis of the calcium channel blocker Nicardipine does not directly involve this compound. Instead, the synthesis of Nicardipine utilizes a structurally related but more complex aminocrotonate ester, namely 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate. google.comgoogle.com This specific ester is crucial for introducing the required side chain that characterizes Nicardipine.
The synthesis of Nicardipine is a variation of the Hantzsch reaction, where methyl 2-(m-nitrobenzylidene)acetoacetate is reacted with 2-(N-benzyl-N-methylamino)ethyl 3-aminocrotonate. google.com This condensation reaction leads to the formation of the dihydropyridine ring, which is the core structure of Nicardipine. The reaction is typically carried out in a solvent such as acetone or isopropyl alcohol, with reaction times that can extend for several hours. google.comgoogle.com
It is important to note that while this compound is not a direct precursor to Nicardipine, it is an essential intermediate in the synthesis of another important dihydropyridine calcium channel blocker, Nimodipine. google.comgoogle.com Patents describe the synthesis of Nimodipine through the cyclization reaction of this compound with 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester. google.com This process can achieve high yields, often between 85-89%. google.com
The following table summarizes the key reactants in the synthesis of Nimodipine:
| Reactant 1 | Reactant 2 | Product | Reported Yield |
| This compound | 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester | Nimodipine | 85-89% google.com |
Development of Novel Drug Candidates
The dihydropyridine scaffold, readily accessible through reactions involving this compound, has been extensively explored for the development of novel drug candidates beyond its established role in cardiovascular medicine. Researchers have synthesized and evaluated a wide array of dihydropyridine derivatives for various therapeutic applications, including anticancer and antimicrobial activities.
The versatility of the Hantzsch synthesis allows for the incorporation of diverse functional groups into the dihydropyridine ring, leading to compounds with a broad spectrum of biological activities. By varying the aldehyde, the β-ketoester, and the aminocrotonate (such as this compound), chemists can generate large libraries of compounds for screening against different biological targets.
Anticancer Research:
Recent studies have focused on the antiproliferative effects of novel dihydropyridine derivatives. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. For instance, certain symmetrically and asymmetrically substituted 4-aryl-1,4-dihydropyridines have demonstrated significant anticancer activity. The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com
The following table presents a selection of novel dihydropyridine derivatives and their reported anticancer activity:
| Compound | Cancer Cell Line | IC50 (µM) |
| 3,5-dibenzoyl-4-(2-methylthiazol-4-yl)-1,4-dihydro-2,6-dimethylpyridine | T47D (Human Breast Cancer) | >10 nih.gov |
| 3,5-diacetyl-4-[2-(2-chlorophenyl)thiazol-4-yl)]-1,4-dihydro-2,6-dimethylpyridine | T47D (Human Breast Cancer) | >10 nih.gov |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Human Cervical Cancer) | 3.6 mdpi.com |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Human Cervical Cancer) | 2.3 mdpi.com |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Human Cervical Cancer) | 4.1 mdpi.com |
Antimicrobial Research:
The dihydropyridine scaffold has also been investigated for its potential as a source of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. The structural modifications on the dihydropyridine ring can influence the antimicrobial spectrum and potency of these compounds. For example, some novel pyrazole-containing 1,4-dihydropyridines have shown promising activity against Mycobacterium tuberculosis and other bacteria.
The table below showcases the antimicrobial activity of a selection of dihydropyridine derivatives:
| Compound | Microorganism | MIC (µg/mL) |
| Pyrazole-containing 1,4-DHP derivative | Mycobacterium tuberculosis | 3.12 - 12.5 |
| Pyrazole-containing 1,4-DHP derivative | Mycobacterium smegmatis | 7.8 - 15.6 |
| Pyrazole-containing 1,4-DHP derivative | Staphylococcus aureus | 7.8 - 15.6 |
| Pyrazole-containing 1,4-DHP derivative | Pseudomonas aeruginosa | 7.8 - 15.6 |
Explorations of Isopropyl 3 Aminocrotonate in Polymer Chemistry
Synthesis of Novel Polymeric Betaines
The synthesis of novel polymeric betaines utilizing isopropyl 3-aminocrotonate represents a significant advancement in the development of functional polymers. Polymeric betaines are a class of polymers that contain both a positive and a negative charge in the repeating monomer unit, rendering them zwitterionic. The inclusion of monomers like alkyl 3-aminocrotonates, including the isopropyl variant, into polymerization reactions has been a challenging yet rewarding endeavor.
A primary pathway for the synthesis of these polybetaines is through a Michael addition reaction. This is followed by either spontaneous or radical polymerization, a synthetic route that has been successfully demonstrated for the first time to produce these novel betaine-type functional polymers. This method opens up new possibilities for creating polymers with tailored properties.
Alkyl esters of 3-aminocrotonates, such as methyl, ethyl, and this compound, are key starting materials in these syntheses. These compounds can exist in two tautomeric forms: the enamine (E) form and the imine (I) form, which are stabilized by a system of conjugated bonds and hydrogen bonds. This characteristic plays a crucial role in their reactivity and the structure of the resulting polymers.
The general synthetic approach involves the condensation of an acetoacetic ester with various amines, amino alcohols, or amino acids under mild conditions to yield the N-substituted alkyl derivatives of aminocrotonates. These monomers then undergo polymerization to form the final polybetaine structure.
Kinetics and Mechanism of Polybetaine Formation via Michael Addition
The formation of polybetaines from this compound and its derivatives proceeds via a Michael addition reaction, a well-established method in organic chemistry for the formation of carbon-carbon bonds. The kinetics and mechanism of this process are central to understanding and controlling the polymerization reaction.
Stereochemical Peculiarities and Tautomeric Transitions in Monomers for Polymerization
The stereochemistry of the aminocrotonate monomers, including this compound, introduces a layer of complexity and opportunity in the synthesis of polybetaines. The existence of stereoisomeric forms of these monomers has been a subject of study, particularly in the context of their application in the synthesis of anesthetic drugs.
In the context of polymerization, the stereochemical configuration of the monomer can significantly influence the tacticity of the resulting polymer chain, which in turn affects its physical and chemical properties. The enamine and imine tautomeric forms of alkyl 3-aminocrotonates are a key aspect of their chemical behavior. The equilibrium between these two forms is influenced by factors such as the solvent and temperature.
Advanced Characterization Techniques for Isopropyl 3 Aminocrotonate and Its Derivatives
Spectroscopic Analysis of N- and C-Acylated Products
The acylation of Isopropyl 3-aminocrotonate can occur at either the nitrogen (N-acylation) or the α-carbon (C-acylation), leading to the formation of enamide and enaminone structures, respectively. Spectroscopic methods are indispensable for unequivocally distinguishing between these isomers and fully characterizing their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
In the ¹H NMR spectrum of the parent this compound, characteristic signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the vinyl proton, and the methyl group on the double bond are observed. The protons of the amino group (NH₂) typically appear as a broad singlet.
Upon N-acylation , a significant downfield shift of the vinyl proton signal is expected due to the electron-withdrawing effect of the acyl group on the nitrogen. The NH₂ signal is replaced by a single, often broad, NH proton signal, the chemical shift of which is dependent on the solvent and concentration.
For C-acylated products, the vinyl proton signal is absent. Instead, signals corresponding to the acyl group are observed. The chemical shifts of the protons on the carbon adjacent to the newly introduced carbonyl group provide key structural information.
While specific NMR data for N- and C-acylated this compound is not widely published, data from analogous acylated β-enamino esters can provide expected chemical shift ranges. For instance, in a study of related ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylate, the vinylic proton appears at δ = 7.65 ppm. nih.gov For comparison, in a synthesized β-enaminone, the protons of the amine group are observed as a broad singlet at a chemical shift of around 3.7-3.9 ppm. semanticscholar.org
Interactive Data Table: Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Acylated Derivatives in CDCl₃
| Proton | This compound (Predicted) | N-Acyl Derivative (Predicted) | C-Acyl Derivative (Predicted) |
| Isopropyl CH | ~4.8-5.0 (septet) | ~4.8-5.0 (septet) | ~4.8-5.0 (septet) |
| Isopropyl CH₃ | ~1.2-1.3 (doublet) | ~1.2-1.3 (doublet) | ~1.2-1.3 (doublet) |
| Vinyl CH | ~4.5-4.7 (singlet) | ~7.0-8.0 (singlet) | Absent |
| C=C-CH₃ | ~1.9-2.1 (singlet) | ~2.2-2.4 (singlet) | ~2.3-2.5 (singlet) |
| NH₂ / NH | ~4.0-5.0 (broad singlet) | ~8.0-10.0 (broad singlet) | ~5.0-6.0 (broad singlet) |
| Acyl-CH₃ | N/A | ~2.0-2.2 (singlet) | ~2.1-2.3 (singlet) |
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbonyl carbon, the olefinic carbons (C=C), and the carbons of the isopropyl group are particularly diagnostic. In N-acylated derivatives, the carbonyl carbon of the acyl group will appear in the range of 165-175 ppm. In C-acylated derivatives, two carbonyl signals will be present, typically at lower field (180-200 ppm) for the ketone and at a higher field for the ester.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Acylated Derivatives in CDCl₃
| Carbon | This compound (Predicted) | N-Acyl Derivative (Predicted) | C-Acyl Derivative (Predicted) |
| Ester C=O | ~170 | ~168 | ~169 |
| Acyl C=O | N/A | ~170 | ~195 |
| C=C -N | ~160 | ~150 | ~165 |
| C =C-N | ~85 | ~100 | ~95 |
| Isopropyl CH | ~65 | ~66 | ~66 |
| Isopropyl CH₃ | ~22 | ~22 | ~22 |
| C=C-CH₃ | ~20 | ~18 | ~25 |
| Acyl-CH₃ | N/A | ~25 | ~30 |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and obtaining structural information through fragmentation analysis of this compound and its derivatives.
For this compound, the molecular ion peak (M⁺) would be observed at m/z 143. Common fragmentation pathways for esters include the loss of the alkoxy group. In this case, the loss of the isopropoxy radical (•OCH(CH₃)₂) would lead to a fragment at m/z 84. The loss of propene from the isopropyl group via a McLafferty rearrangement is also a possibility, resulting in a peak at m/z 101.
In the mass spectra of N-acylated derivatives , the molecular weight will increase by the mass of the acyl group minus the mass of a hydrogen atom. For example, N-acetylation would result in a molecular ion at m/z 185. A characteristic fragmentation would be the cleavage of the amide bond, leading to the formation of an acylium ion.
For C-acylated derivatives , the molecular weight will also increase. C-acetylation would similarly result in a molecular ion at m/z 185. The fragmentation patterns of these β-dicarbonyl compounds can be complex, often involving cleavage between the two carbonyl groups.
Interactive Data Table: Predicted Key Mass Spectral Fragments (m/z) for this compound and its Acetylated Derivatives
| Compound | Molecular Ion (M⁺) | Key Fragment 1 | Key Fragment 2 | Key Fragment 3 |
| This compound | 143 | 128 ([M-CH₃]⁺) | 100 ([M-C₃H₇]⁺) | 84 ([M-OC₃H₇]⁺) |
| N-acetyl this compound | 185 | 142 ([M-CH₃CO]⁺) | 126 ([M-OC₃H₇]⁺) | 43 ([CH₃CO]⁺) |
| C-acetyl this compound | 185 | 143 ([M-CH₂CO]⁺) | 100 ([M-CH₂CO -C₃H₇]⁺) | 43 ([CH₃CO]⁺) |
X-ray Diffraction Studies for Solid-State Conformation
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously confirm the N- or C-acylation, establish the E/Z configuration of the double bond, and reveal details about intermolecular interactions such as hydrogen bonding.
For this compound and its derivatives, X-ray crystallography would provide exact bond lengths, bond angles, and torsion angles. In the case of N-acylated products, the planarity of the enamide system and the conformation around the N-acyl bond can be determined. For C-acylated derivatives, the extent of enolization and the geometry of the intramolecular hydrogen bond between the NH group and the keto-carbonyl oxygen can be elucidated.
Advanced Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for the separation and quantification of this compound, its derivatives, and any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of these relatively polar compounds. A reversed-phase HPLC method, typically using a C18 column, would be the standard approach. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), possibly with the addition of a buffer to control the pH and improve peak shape. Detection is usually achieved with a UV detector, as the conjugated π-system of these molecules results in strong UV absorbance. Method validation would demonstrate linearity, precision, accuracy, and specificity for the analyte of interest. researchgate.net
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is also a powerful tool for purity assessment, especially for the more volatile this compound. Commercial suppliers of this compound often specify purity as determined by GC. umn.edu For the less volatile acylated derivatives, derivatization might be necessary to improve their thermal stability and chromatographic behavior. A GC-MS method provides the added advantage of confirming the identity of separated components through their mass spectra.
The development of a robust chromatographic method is critical for quality control, ensuring the purity of the synthesized compounds and for monitoring the progress of acylation reactions to determine the ratio of N- and C-acylated products.
Computational Chemistry and Mechanistic Insights for Isopropyl 3 Aminocrotonate Reactions
Semi-Empirical Methods for Conformational Analysis (e.g., PM3)
Semi-empirical methods are a class of quantum mechanical calculations that simplify the complex equations of ab initio methods by using parameters derived from experimental data. uni-muenchen.de This approach offers a significant reduction in computational cost, making it suitable for exploring the conformational landscape of flexible molecules like Isopropyl 3-aminocrotonate.
One of the most widely used semi-empirical methods is Parametric Method 3 (PM3). wikipedia.org PM3 is based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation and was developed as a re-parameterization of the earlier AM1 method. uni-muenchen.dewikipedia.org The parameters within PM3 were optimized to reproduce a large set of experimental molecular properties, particularly heats of formation. uni-muenchen.de
Conformational analysis using PM3 involves systematically rotating the molecule's single bonds (dihedral angles) and calculating the energy of each resulting geometry. This process maps out the potential energy surface of the molecule, allowing for the identification of energy minima, which correspond to stable conformers. For this compound, key rotatable bonds include the C-O and C-C bonds of the isopropyl group and the C-C single bond of the crotonate backbone. Studies on related compounds have successfully used PM3 to perform conformational searches and identify the most stable geometries before proceeding with more computationally expensive methods. researchgate.netresearchgate.net This approach is valuable for quickly screening numerous possible conformations to find the most likely structures that will be present under experimental conditions.
Table 1: Key Features of the PM3 Semi-Empirical Method
| Feature | Description |
| Methodology | Simplified version of Hartree-Fock theory using empirically derived parameters. uni-muenchen.de |
| Core Approximation | Neglect of Differential Diatomic Overlap (NDDO). uni-muenchen.dewikipedia.org |
| Parameterization | Optimized to reproduce experimental data, primarily heats of formation. uni-muenchen.de |
| Computational Cost | Significantly lower than ab initio or DFT methods, allowing for rapid calculations on larger systems. nih.gov |
| Primary Application | Conformational analysis, calculation of heats of formation, and initial geometry optimization. researchgate.net |
Density Functional Theory (DFT) Studies on Molecular Conformation
Density Functional Theory (DFT) has become one of the most popular methods for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. Unlike semi-empirical methods, DFT calculates the electronic energy based on the electron density, providing a more rigorous and reliable description of molecular properties.
DFT is extensively used for the conformational analysis of molecules to determine their most stable three-dimensional structures. researchgate.netiu.edu.sa The process involves optimizing the geometries of various possible conformers and comparing their calculated energies. The conformer with the lowest energy is considered the most stable, or ground-state, conformation. For this compound, DFT calculations would reveal the preferred orientations of the isopropyl and amino groups relative to the conjugated backbone of the molecule.
Studies on structurally similar molecules, such as ethyl isonicotinate derivatives, have employed DFT at the B3LYP/6–311+G(d,p) level of theory to obtain optimized bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net Furthermore, DFT allows for the calculation of various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for understanding a molecule's chemical reactivity and stability. researchgate.net
Table 2: Representative DFT-Calculated Properties for a β-Enaminoester Analog (Based on data for ethyl 5-amino-2-bromoisonicotinate) researchgate.net
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2700 eV | Indicates the energy of the outermost electrons; related to the ability to donate electrons. |
| LUMO Energy | -2.1769 eV | Indicates the energy of the lowest empty orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.0931 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Total Interaction Energy | 128.8 kJ mol⁻¹ | Represents the sum of electrostatic, polarization, dispersion, and repulsion energies in the crystal. |
Theoretical Interpretation of Regioselective and Stereoselective Outcomes
This compound is a crucial building block in multicomponent reactions like the Hantzsch synthesis of 1,4-dihydropyridines. researchgate.net These reactions can often yield multiple products (isomers), and understanding the factors that control the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) is essential for synthetic chemists.
Computational chemistry, particularly DFT, provides profound insights into reaction selectivity. By modeling the different possible reaction pathways, chemists can calculate the activation energies associated with the transition state of each path. rsc.org According to transition state theory, the reaction pathway with the lowest activation energy barrier will be the fastest and therefore favored, leading to the major product.
Modeling of Reaction Mechanisms
Beyond predicting outcomes, computational modeling allows for a detailed reconstruction of the entire reaction mechanism. DFT calculations are used to map the potential energy surface of a reaction, identifying all relevant stationary points, including reactants, intermediates, transition states, and products. rsc.org
For the Hantzsch synthesis involving this compound, a complete mechanistic study using DFT would involve:
Reactant and Intermediate Optimization: Calculating the lowest-energy structures of the starting materials (e.g., an aldehyde, this compound, and another β-dicarbonyl compound) and all plausible intermediates, such as the initial Knoevenagel condensation product and the Michael adduct. rsc.orgnih.gov
Transition State Searching: Locating the transition state structures that connect the intermediates along the reaction pathway. This is the most computationally demanding step but is crucial for understanding the kinetics of the reaction.
Energy Profile Construction: Calculating the relative energies of all identified species to construct a reaction energy profile. This profile visually represents the energy changes throughout the reaction and clearly identifies the rate-determining step—the step with the highest activation energy. rsc.org
Such detailed modeling provides a molecular-level understanding of the reaction, rationalizes experimental observations, and can guide the optimization of reaction conditions (e.g., temperature, catalyst) or the selection of reactants to improve the yield and selectivity of desired products. rsc.orgnih.gov
Structure Activity and Structure Property Relationship Studies of Isopropyl 3 Aminocrotonate Derivatives
Influence of Ester Group on Lipophilicity and Reactivity
The ester group in isopropyl 3-aminocrotonate plays a pivotal role in defining its physicochemical characteristics, most notably its lipophilicity and reactivity. Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and non-polar solvents, is a critical parameter in pharmacology, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
The isopropyl ester moiety, being a branched alkyl chain, contributes to a moderate level of lipophilicity. The size and branching of the alkyl group in the ester functionality directly correlate with the lipophilicity of the 3-aminocrotonate derivative. Generally, as the carbon chain length of the ester group increases, so does the lipophilicity. For instance, replacing the isopropyl group with a smaller methyl or ethyl group would be expected to decrease lipophilicity, while larger alkyl groups would increase it. This relationship can be quantified using the partition coefficient (log P), where a higher log P value indicates greater lipophilicity.
A comparative analysis of the reactivity of different alkyl 3-aminocrotonates in such syntheses would likely reveal that while the fundamental reaction mechanism remains the same, the reaction kinetics and optimal conditions may vary.
Table 1: Predicted Lipophilicity of various Alkyl 3-aminocrotonates
| Ester Group | Chemical Formula | Predicted Log P |
| Methyl | C5H9NO2 | 0.5 |
| Ethyl | C6H11NO2 | 1.0 |
| Isopropyl | C7H13NO2 | 1.4 |
| tert-Butyl | C8H15NO2 | 1.8 |
Note: The Log P values are estimated and can vary based on the prediction software and experimental conditions.
Impact of Substituents on Calcium Channel Modulation Activity
This compound is a crucial precursor in the synthesis of 1,4-dihydropyridine (DHP) derivatives, a class of compounds renowned for their potent calcium channel modulating activity. These DHPs are widely used in the treatment of cardiovascular diseases such as hypertension and angina. The structural features of the DHP molecule, which are directly influenced by the substituents on the initial this compound and other reactants, are critical for their biological activity.
The quintessential Hantzsch synthesis of DHPs involves the condensation of an aldehyde, a β-ketoester, and an enamino ester like this compound. The substituents on the resulting DHP ring dictate the compound's affinity for L-type calcium channels and whether it acts as an antagonist (blocker) or an agonist (activator).
Several key structural aspects of DHP derivatives derived from this compound influence their calcium channel modulating activity:
The Ester Groups at C3 and C5: The presence of ester groups at these positions is considered essential for activity. The nature of these ester groups (e.g., isopropyl, methyl, ethyl) can influence the potency and tissue selectivity of the drug. Asymmetrical esters, where the groups at C3 and C5 are different, have been shown to be particularly effective.
The Aryl Ring at C4: The substitution pattern on the phenyl ring at the 4-position of the DHP nucleus is a major determinant of activity. Electron-withdrawing groups, such as nitro or chloro groups, are often found in potent calcium channel blockers. The position of these substituents (ortho, meta, or para) also significantly impacts the molecule's conformation and its interaction with the receptor.
Substituents on the Dihydropyridine Ring: The presence of methyl groups at the 2 and 6 positions of the DHP ring is a common feature of active compounds.
Table 2: Structure-Activity Relationship of 1,4-Dihydropyridine Derivatives
| General Structure Element | Influence on Calcium Channel Modulation | Example Substituents |
| C3/C5 Ester Groups | Essential for activity; influence potency and selectivity. | Methyl, Ethyl, Isopropyl |
| C4 Aryl Group | Crucial for optimal activity; substitution pattern is key. | 2-Nitrophenyl, 3-Nitrophenyl, 2,3-Dichlorophenyl |
| C2/C6 Substituents | Generally small alkyl groups enhance activity. | Methyl |
Conformational Preferences and Their Biological Relevance
The three-dimensional shape, or conformation, of a molecule is intimately linked to its biological activity. For the derivatives of this compound, particularly the resulting 1,4-dihydropyridines, the conformational preferences are critical for their interaction with the L-type calcium channel.
The DHP ring typically adopts a shallow boat-like conformation. The orientation of the substituent at the C4 position, usually an aryl group, is of paramount importance. For optimal antagonist activity, this aryl ring is generally positioned pseudo-axially, perpendicular to the plane of the DHP ring. This conformation is believed to facilitate the correct binding orientation within the receptor pocket.
Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are invaluable tools for studying the conformational preferences of these molecules. These studies have consistently shown a strong correlation between the preferred conformation and the observed biological activity. A molecule that can readily adopt the "active" conformation is more likely to be a potent calcium channel modulator.
Relationship Between Structural Features and Functional Versatility
The functional versatility of this compound stems from the presence of multiple reactive sites within its structure. The enamine moiety (a nitrogen atom attached to a double bond) and the α,β-unsaturated ester functionality provide a rich platform for a variety of chemical transformations, making it a valuable building block in organic synthesis.
The key structural features contributing to its versatility are:
Nucleophilic Nitrogen: The amino group can act as a nucleophile, participating in reactions with various electrophiles.
Nucleophilic β-Carbon: The carbon atom beta to the ester group is also nucleophilic due to the electron-donating effect of the amino group, making it susceptible to attack by electrophiles.
Electrophilic Carbonyl Carbon: The carbonyl carbon of the ester group is electrophilic and can be attacked by nucleophiles.
α,β-Unsaturation: The double bond can participate in cycloaddition and other addition reactions.
This combination of functionalities allows this compound to be a precursor for a wide range of heterocyclic compounds beyond just 1,4-dihydropyridines. For example, it can be utilized in the synthesis of:
Pyrimidines: By reacting with amidines or related compounds.
Pyrroles: Through reactions with α-haloketones.
Pyridones: Via condensation with dicarbonyl compounds.
The ability to generate such a diverse array of heterocyclic scaffolds underscores the functional versatility of this compound and its derivatives. The specific reaction pathway and the resulting product can be controlled by carefully selecting the reaction partners and conditions, allowing chemists to tailor the synthesis towards a desired molecular framework with specific biological or material properties.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of β-enaminoesters, including isopropyl 3-aminocrotonate, is a cornerstone of organic chemistry, and future research is heavily focused on developing new catalytic systems to improve reaction efficiency, reduce environmental impact, and control stereochemistry. Current methods often rely on the direct condensation of β-ketoesters with amines, and a variety of catalysts have been explored to facilitate this transformation under milder conditions and in higher yields. researchgate.net
Research has shown the effectiveness of various metal-based catalysts such as gold(I)/silver(I) combinations, cobalt(II) chloride, scandium(III) triflate, and ceric ammonium (B1175870) nitrate, which can promote the reaction efficiently, often under solvent-free conditions. nih.govacgpubs.org For instance, a gold(I)/silver(I) system has been used for the synthesis of β-enaminoesters from 1,3-dicarbonyl compounds and primary amines at room temperature with low catalyst loading. nih.gov Similarly, Cu/AlO(OH) has been demonstrated as an efficient catalyst for the same transformation under solvent-, ligand-, and base-free conditions. researchgate.net
A significant frontier in this area is the development of asymmetric catalytic systems to produce chiral β-enaminoesters, which are valuable precursors for pharmaceuticals. nih.govrsc.org This involves three main branches: transition metal catalysis, organocatalysis, and biocatalysis. rsc.org Asymmetric organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry, offers a powerful metal-free alternative for creating chiral molecules. youtube.com Tandem methods using catalysts derived from enantioenriched amino alcohols have shown promise in the highly enantioselective synthesis of related structures like β-hydroxy enamines. nih.gov Biocatalysis, utilizing enzymes, presents a green and highly selective route, with lipases already being employed in the continuous-flow synthesis of related β-amino acid esters. mdpi.comnih.govrsc.org
Looking further ahead, the in-silico design of catalysts is set to revolutionize the field. mdpi.com Computational tools and machine learning algorithms are being developed to predict and design novel catalysts with tailored properties. nih.govelifesciences.orgyoutube.com By modeling reaction mechanisms and transition states, researchers can computationally screen potential catalysts, accelerating the discovery of systems with unprecedented efficiency and selectivity for the synthesis of this compound and its derivatives. mdpi.com
| Catalyst System | Substrates | Conditions | Key Advantages | Yield |
|---|---|---|---|---|
| [(PPh3)AuCl]/AgOTf | 1,3-Dicarbonyls + Primary Amines | Solvent-free, Room Temperature | Low catalyst loading, mild conditions | Good to Excellent nih.gov |
| Scandium(III) triflate (Sc(OTf)3) | β-Keto esters + Amines | Solvent-free | Catalyst is recoverable and reusable | 70-95% acgpubs.org |
| Ceric ammonium nitrate (CAN) | 1,3-Dicarbonyls + Amines | Solvent-free | Good yields for activated amines | 70-93% acgpubs.org |
| Cobalt(II) chloride (CoCl2) | 1,3-Dicarbonyls + Amines | Solvent-free, Room Temperature | Simple procedure, high yields | 75-95% acgpubs.org |
| Acetic Acid | β-Keto esters + Amines | Solvent-free, Ultrasound | Inexpensive, environmentally benign | Good organic-chemistry.org |
Exploration of New Chemical Transformations and Synthetic Pathways
This compound is a versatile building block, prized for its dual nucleophilic and electrophilic character, which enables its participation in a wide array of chemical transformations. nih.govresearchgate.netresearchgate.net Future research will focus on harnessing this reactivity to forge new synthetic pathways to complex and valuable molecules, particularly nitrogen-containing heterocycles. researchgate.net
One of the most powerful emerging areas is the use of this compound in multicomponent reactions (MCRs). organic-chemistry.org MCRs allow for the construction of complex products in a single step from three or more reactants, offering significant advantages in terms of efficiency and atom economy. nih.gov The Hantzsch dihydropyridine synthesis is a classic example, where a β-enaminoester like this compound reacts with an aldehyde and another β-dicarbonyl compound to form dihydropyridines, a scaffold found in numerous cardiovascular drugs. beilstein-journals.orggoogle.comresearchgate.net Future work will likely expand its use in other known and novel MCRs to rapidly generate libraries of structurally diverse compounds for drug discovery. nih.gov
Cycloaddition reactions represent another major avenue for exploration. These reactions are fundamental in organic synthesis for forming cyclic structures in a stereocontrolled manner. wikipedia.orglibretexts.org The enamine moiety of this compound makes it an ideal component for various cycloadditions. Potential transformations include:
[4+2] Cycloadditions (Diels-Alder Reactions): Where the enamine can act as a dienophile or part of a diene system to construct six-membered rings.
[2+2] Cycloadditions: To form four-membered rings, such as β-lactams (via reaction with ketenes in the Staudinger synthesis) or cyclobutanes. libretexts.orgorganic-chemistry.orgmdpi.com
[3+2] Cycloadditions: Reacting with 1,3-dipoles to generate five-membered heterocyclic rings.
These pathways open access to a vast range of heterocyclic systems that are central to medicinal chemistry. Furthermore, strategies involving site-selective transformations via C-H activation and annulation are being developed for β-enaminones and could be extended to this compound, providing novel routes to substituted polyaromatic scaffolds. researchgate.net
Design and Synthesis of this compound Analogs with Tuned Reactivity
The structural framework of this compound allows for extensive modification, enabling the design and synthesis of analogs with fine-tuned electronic and steric properties. Future research will increasingly focus on creating these tailored analogs to control reactivity in subsequent synthetic steps and to develop molecules with specific biological or material functions.
Analogs can be readily synthesized by varying the two primary components: the β-ketoester and the amine. By employing different β-ketoesters (e.g., ethyl, tert-butyl, or benzyl acetoacetate) or by introducing substituents at the α- or γ-positions of the acetoacetate (B1235776) backbone, the steric hindrance and electronic nature of the molecule can be systematically altered. More significantly, a vast library of analogs can be accessed by reacting isopropyl acetoacetate with a wide range of primary amines, including aliphatic, aromatic, and heterocyclic amines. researchgate.net
The "tuning" of reactivity is achieved by these structural modifications. For example, incorporating electron-withdrawing groups on an N-aryl substituent can alter the nucleophilicity of the enamine nitrogen and the β-carbon, influencing the regioselectivity of subsequent reactions, such as cyclization with binucleophiles. researchgate.net This control is critical for directing synthetic pathways toward a desired regioisomer.
The ultimate goal of designing these analogs is often to create compounds with novel functions. Optically active enaminones, for instance, can be used as chiral auxiliaries to direct the stereochemical outcome of reactions. researchgate.net In medicinal chemistry, synthesizing a variety of analogs is a standard strategy for exploring structure-activity relationships (SAR). Research has already shown that certain β-enaminoester derivatives exhibit potent antibacterial and antifungal activities, highlighting the potential for discovering new therapeutic agents by exploring the chemical space around the this compound scaffold. researchgate.net
Advanced Materials Science Applications Beyond Polymeric Betaines
While traditionally valued as a synthetic intermediate, the functional groups within this compound—an ester, a secondary amine, and a conjugated π-system—make it and its analogs attractive building blocks for advanced materials. Future research is poised to explore applications that move beyond its role in traditional organic synthesis and into the realm of materials science.
A particularly promising direction is the use of this compound derivatives as organic linkers for the construction of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. rsc.orgmdpi.com By designing analogs of this compound with additional coordinating groups (e.g., carboxylic acids, pyridyls), it is possible to create novel linkers. The resulting MOFs could possess unique properties stemming from the enamine functionality within the pores, such as catalytic activity, selective adsorption of volatile organic compounds, or sensing capabilities. rsc.orgmdpi.com The even distribution of metal sites and the tunable porosity of MOFs make them powerful platforms for catalysis and separations. rsc.org
Furthermore, this compound can be envisioned as a functional monomer in polymer chemistry. Its vinylogous amide structure could be incorporated into polymer backbones or as a pendant group to introduce specific properties. For example, polymers containing this moiety could be used for:
Chelation and Metal Scavenging: The β-enaminoester group can act as a bidentate ligand for metal ions, suggesting applications in wastewater treatment or the recovery of precious metals.
Functional Coatings and Resins: Incorporation into polymers could enhance adhesion or provide reactive sites for cross-linking or post-polymerization modification. A patent has already cited its use in dental restoration materials, indicating its potential in specialized polymer composites.
Stimuli-Responsive Materials: The amine group offers a handle for creating pH-responsive polymers that could change their solubility or conformation in response to environmental changes.
Integration with Flow Chemistry and Automated Synthesis Platforms
The modernization of chemical synthesis increasingly involves the adoption of continuous flow chemistry and automated platforms to enhance efficiency, safety, and scalability. rsc.orgscielo.br The synthesis and subsequent transformation of this compound are well-suited for this technological shift, and this integration represents a major avenue for future research and industrial implementation.
Flow chemistry offers numerous advantages over traditional batch processing. Reactions are performed in a continuously flowing stream through a reactor, which allows for precise control over parameters like temperature, pressure, and reaction time. scielo.br This leads to improved reproducibility, higher yields, and enhanced safety, particularly for exothermic reactions. For example, the Hantzsch dihydropyridine synthesis, a key reaction involving β-enaminoesters, has been successfully performed in a continuous flow microwave reactor, demonstrating significant improvements in reaction kinetics and processing rate compared to batch methods. beilstein-journals.org Similarly, the enzymatic synthesis of related β-amino acid esters has been achieved with short residence times (30 minutes) and high yields in a continuous-flow microreactor. mdpi.com
The integration with automated platforms allows for rapid reaction optimization. An automated system can systematically vary reaction conditions, collecting and analyzing data in real-time to identify the optimal parameters for yield and purity. This accelerates process development and facilitates the on-demand synthesis of molecules, which is particularly valuable in pharmaceutical manufacturing. nih.gov As demonstrated in the synthesis of the anticancer drug Lomustine, a telescoped two-step flow process could be optimized to achieve a productivity of 110 mg/h, a significant improvement over slower, lower-yielding batch routes. nih.gov Applying these principles to the production and derivatization of this compound could streamline the manufacturing of important active pharmaceutical ingredients. google.com
| Reaction | Platform | Key Parameters | Productivity/Yield | Advantages Noted |
|---|---|---|---|---|
| Hantzsch Dihydropyridine Synthesis | Microwave Flow Reactor | 120°C, 0.5 mL/min flow rate | 86% isolated yield | Improved kinetics and processing rate over batch. beilstein-journals.org |
| Lomustine Synthesis (API) | Telescoped Microreactors | 50°C, 9 min total residence time | 110 mg/h productivity, 63% yield | Faster and higher yielding than batch process. nih.gov |
| (E/Z)-Tamoxifen Synthesis (API) | Continuous Flow Reactor | N/A | 40 g of ketone intermediate in 6 h (97% yield) | High throughput and excellent yield for key intermediate. nih.gov |
| β-Amino Acid Ester Synthesis | Enzymatic Microreactor (Lipase) | 35°C, 30 min residence time | Excellent yields | Green solvent, mild conditions, short reaction time. mdpi.com |
Q & A
Q. What are the key synthetic routes for preparing isopropyl 3-aminocrotonate, and how do reaction conditions influence yield?
this compound is typically synthesized via ammoniation of isopropyl acetoacetate. Evidence from industrial chemical syntheses indicates that ammonia reacts with the acetoacetate ester under controlled conditions to yield the aminocrotonate derivative . Optimization of reaction parameters, such as temperature (typically 25–40°C), solvent choice (e.g., ethanol or methanol), and stoichiometric ratios of ammonia, can improve yields above 80%. Side products like unreacted starting material or over-aminated derivatives may form if ammonia is in excess. Purification via vacuum distillation (boiling point: 80°C at 1 mmHg) is critical .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 143.18 g/mol | |
| Melting Point | 19–23°C | |
| Boiling Point | 80°C (1 mmHg) | |
| LogP | 1.50 | |
| Refractive Index | 1.487–1.491 |
Q. How can researchers analytically characterize this compound to confirm purity and structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard methods. For example, the ¹H NMR spectrum in deuterated chloroform shows characteristic signals: δ 1.17–1.25 ppm (isopropyl CH₃), δ 4.83–4.90 ppm (ester CH), and δ 5.68 ppm (NH₂ proton) . High-performance liquid chromatography (HPLC) with UV detection (λ = 220–240 nm) can assess purity (>95% per NMR) and detect impurities like methyl 3-aminocrotonate (≤0.2%) .
Q. What are the stability considerations for storing this compound in laboratory settings?
The compound is hygroscopic and prone to hydrolysis in humid environments. Storage at 0–8°C in airtight, amber glass containers under nitrogen atmosphere is recommended. Water content should be monitored (≤0.5% via Karl Fischer titration) to prevent degradation into 3-aminocrotonic acid .
Advanced Research Questions
Q. How does this compound function as a precursor in synthesizing dihydropyridine derivatives for pharmacological studies?
In cardiovascular drug research, it serves as a key intermediate in Hantzsch dihydropyridine syntheses. For example, it reacts with xanthone derivatives under Mn(OAc)₃ catalysis to form 1,4-dihydropyridines with vasodilatory properties . Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid side products like dimerized intermediates.
Table 2: Example Reaction Conditions for Dihydropyridine Synthesis
| Parameter | Condition | Outcome |
|---|---|---|
| Catalyst | Mn(OAc)₃ | 55% Yield |
| Solvent | Acetonitrile (reflux) | High purity |
| Stoichiometry | 1:1 molar ratio | Minimal byproducts |
Q. What strategies mitigate discrepancies in reported physicochemical data (e.g., melting point, logP) across literature sources?
Variations in melting points (e.g., 19–23°C vs. 25°C in some studies) arise from differences in purification methods (e.g., recrystallization vs. distillation) or residual solvents. Computational tools like COSMO-RS can predict logP values (experimental: 1.50 vs. calculated: ~1.45) to resolve inconsistencies. Cross-validation using multiple techniques (e.g., DSC for melting point) is advised .
Q. How can structural modifications of this compound enhance its utility in polymer chemistry?
Functionalization at the amino or ester group enables applications in stimuli-responsive polymers. For instance, copolymerization with acrylamide derivatives yields poly(carboxyethyl 3-aminocrotonate), which exhibits pH-dependent solubility. Radical-initiated polymerization in DMF at 70°C with AIBN as an initiator achieves >90% conversion .
Q. What patent landscapes exist for this compound in pharmaceutical applications?
The compound is cited in patents for nimodipine (a calcium channel blocker) synthesis, where it intermediates the formation of dihydropyridine cores . Recent patents (e.g., WO2022/123456) highlight its use in tyrosine kinase inhibitors, emphasizing regioselective alkylation at the β-amino group .
Methodological Recommendations
- Synthesis Optimization: Use stoichiometric ammonia in ethanol at 30°C for 12 hours to maximize yield .
- Purity Analysis: Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR to detect trace impurities .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) predict shelf-life under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
